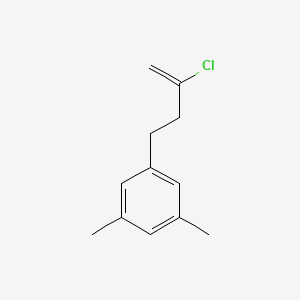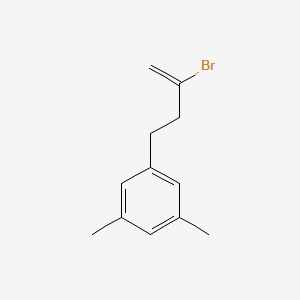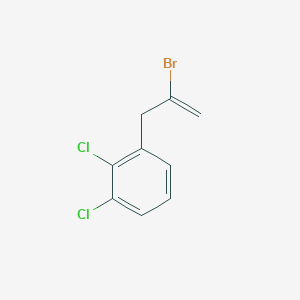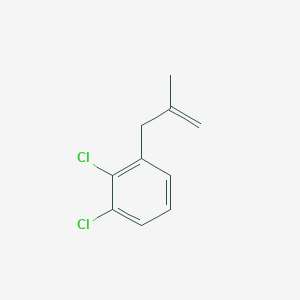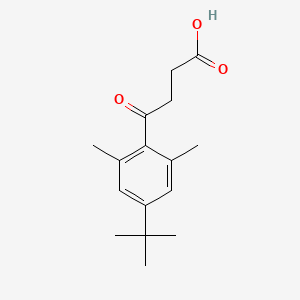
2-Chloro-3-(2,4-dichlorophenyl)-1-propene
説明
Synthesis Analysis
While there isn’t specific information available on the synthesis of “2-Chloro-3-(2,4-dichlorophenyl)-1-propene”, similar compounds have been synthesized using organolithium reagents . Protodeboronation of alkyl boronic esters has been reported, which could potentially be applied to the synthesis of this compound .Molecular Structure Analysis
The molecular structure of “this compound” can be inferred from its name. It likely contains a propene group (a three-carbon chain with a double bond), with chlorine atoms substituted at specific positions .Chemical Reactions Analysis
The compound may undergo various chemical reactions based on its functional groups. For instance, the presence of a double bond in the propene group could potentially undergo addition reactions . The chlorine atoms might also make the compound susceptible to nucleophilic substitution reactions .科学的研究の応用
Crystal Structure Analysis
One significant application of derivatives of 2-Chloro-3-(2,4-dichlorophenyl)-1-propene is in crystal structure analysis. For instance, the study of the crystal structure and Hirshfeld surface analysis of compounds closely related to this compound reveals intricate details about molecular interactions and arrangement. These analyses provide insights into the molecular geometry, including dihedral angles and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties (Murthy et al., 2018).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds explores various chemical reactions and conditions that lead to the formation of these compounds, alongside their detailed chemical properties. For example, the synthesis of organoselenium compounds via reactions with 2,3-dichloro-1-propene provides insights into novel chemical pathways and the potential applications of these compounds in various fields, such as polymerization initiators (Levanova et al., 2013).
Antimicrobial Activity
Another area of research involves the exploration of antimicrobial properties of polymers derived from 2,4-dichlorophenyl methacrylate, indicating the potential for these compounds in creating antimicrobial surfaces or materials. This research is crucial for applications in healthcare, where antimicrobial resistance is a growing concern (Patel et al., 2006).
Environmental Chemistry
Studies on the environmental chemistry of chlorophenol derivatives, including their photoreaction mechanisms and pathways, shed light on their behavior in the environment and their potential impact on ecological systems. Understanding these mechanisms is essential for assessing the environmental risk of these compounds and developing strategies for their management or remediation (Akai et al., 2001).
Catalysis and Polymerization
The copolymerization of ethylene and propene using catalyst systems that include dichlorophenyl derivatives highlights the role of these compounds in catalyzing specific polymerization reactions. This research is significant for the development of new polymeric materials with tailored properties for industrial applications (Busico et al., 2004).
特性
IUPAC Name |
2,4-dichloro-1-(2-chloroprop-2-enyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl3/c1-6(10)4-7-2-3-8(11)5-9(7)12/h2-3,5H,1,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRGDPHCZGUJJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=C(C=C(C=C1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301249450 | |
| Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951892-52-7 | |
| Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951892-52-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dichloro-1-(2-chloro-2-propen-1-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301249450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




